molecular formula C10H7NO3 B11904852 4-Phenylisoxazole-3-carboxylic acid

4-Phenylisoxazole-3-carboxylic acid

Cat. No.: B11904852
M. Wt: 189.17 g/mol
InChI Key: NSFBCHCBQIILQP-UHFFFAOYSA-N
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Description

4-Phenylisoxazole-3-carboxylic acid is a heterocyclic compound that features a five-membered isoxazole ring with a phenyl group at the 4-position and a carboxylic acid group at the 3-position. Isoxazoles are known for their significant biological activities and are commonly found in various pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Phenylisoxazole-3-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the reaction of nitroacetic esters with dipolarophiles in the presence of a base catalyst . Another approach involves the cyclization of intermediates using hydroxylamine hydrochloride in methanolic conditions .

Industrial Production Methods: Industrial production methods often employ metal-free synthetic routes to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs and toxicity . These methods focus on eco-friendly and efficient synthesis techniques to produce the compound in large quantities.

Chemical Reactions Analysis

Types of Reactions: 4-Phenylisoxazole-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted isoxazoles and carboxylic acid derivatives .

Mechanism of Action

The mechanism of action of 4-Phenylisoxazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as an antagonist to specific receptors in the body, thereby modulating physiological responses .

Comparison with Similar Compounds

Comparison: 4-Phenylisoxazole-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific applications in research and industry .

Properties

Molecular Formula

C10H7NO3

Molecular Weight

189.17 g/mol

IUPAC Name

4-phenyl-1,2-oxazole-3-carboxylic acid

InChI

InChI=1S/C10H7NO3/c12-10(13)9-8(6-14-11-9)7-4-2-1-3-5-7/h1-6H,(H,12,13)

InChI Key

NSFBCHCBQIILQP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CON=C2C(=O)O

Origin of Product

United States

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